3-[(4-Methylphenyl)sulfonylamino]benzoate
Description
3-[(4-Methylphenyl)sulfonylamino]benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a 4-methylphenyl group via a sulfonamide bridge. Its molecular structure consists of a benzene ring substituted with a sulfonylamino group (–SO₂–NH–) at the 3-position, which is further connected to a para-methyl-substituted benzene ring. The ester functional group (typically ethyl or methyl) at the benzoate moiety influences its lipophilicity and pharmacokinetic properties.
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Structure
3D Structure
Properties
Molecular Formula |
C14H12NO4S- |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H13NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17)/p-1 |
InChI Key |
FEPILVGKCQHGLG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation Using Tosyl Chloride
The most common route involves reacting methyl 3-aminobenzoate with 4-methylbenzenesulfonyl chloride (tosyl chloride) under alkaline conditions. In a typical procedure, methyl 3-aminobenzoate is dissolved in anhydrous dichloromethane, followed by the addition of triethylamine (1.2 equivalents) to deprotonate the amine. Tosyl chloride (1.1 equivalents) is introduced dropwise at 0°C, and the reaction proceeds at room temperature for 6–12 hours. The crude product is purified via recrystallization from ethanol, yielding 75–85% of the target compound.
Key Reaction Parameters :
-
Solvent : Dichloromethane or tetrahydrofuran (THF)
-
Base : Triethylamine or pyridine
-
Temperature : 0°C → room temperature
-
Yield : 70–85%
Alternative Alkaline Hydrolysis
A modified approach involves hydrolyzing pre-synthesized methyl 3-(4-methylphenylsulfonamido)benzoate. Lithium hydroxide monohydrate (2.5 equivalents) in THF/water (4:1 v/v) at 20°C for 5 hours converts the ester to the carboxylic acid derivative, which is re-esterified using methanol and sulfuric acid to obtain the final product. This method achieves a yield of 477 mg (85%).
Multi-Step Synthesis from Benzoic Acid Derivatives
Intermediate Formation via Nucleophilic Substitution
A patent-derived method (CN116120261B) outlines a multi-step synthesis starting from 3-(bromomethyl)benzoic acid methyl ester:
-
Nucleophilic substitution : React with piperazine in acetonitrile at 20°C for 6 hours to form 3-(piperazin-1-ylmethyl)benzoate.
-
Sulfonylation : Treat with 4-methylbenzenesulfonyl chloride (1.1 equivalents) in the presence of sodium carbonate, yielding 3-[(4-sulfonamidopiperazin-1-yl)methyl]benzoate.
-
Ester hydrolysis : Use aqueous NaOH (2M) to hydrolyze the ester group, followed by acidification to isolate the free acid.
Industrial Scalability :
-
Batch Reactors : Optimized for 50–100 kg batches with >90% purity.
-
Purification : Centrifugal partition chromatography reduces byproducts.
Crystallographic Insights into Synthesis Optimization
X-ray diffraction studies of structurally analogous compounds (e.g., methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate) reveal that intramolecular hydrogen bonding (N–H···O and C–H···O) stabilizes the sulfonamide moiety during synthesis. These interactions minimize side reactions, such as over-sulfonylation, and guide solvent selection (e.g., ethanol for recrystallization).
Comparative Analysis of Synthetic Routes
Industrial Production Challenges
Byproduct Management
Common impurities include:
Chemical Reactions Analysis
Reactions: MSAB can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₄H₁₃N₁O₄S
Molecular Weight: 291.32 g/mol
Synonyms:
- 3-(Toluene-4-sulfonylamino)-benzoic acid
- 3-(4-methylbenzenesulfonamido)benzoic acid
The compound features a sulfonamide group attached to a benzoate core, which contributes to its reactivity and biological properties.
Chemistry
In synthetic organic chemistry, 3-[(4-Methylphenyl)sulfonylamino]benzoate serves as an important intermediate for the synthesis of more complex molecules. Its sulfonamide functional group can be utilized in various reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in creating diverse organic compounds.
Biology
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth and show cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for microbial survival or cancer cell proliferation .
Table 1: Biological Activities of this compound
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) | Inhibition of folic acid synthesis |
| Anticancer | Cancer cell lines (e.g., colon, breast) | Induction of apoptosis through enzyme inhibition |
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its structural features suggest it may interact with biological macromolecules, influencing pathways involved in disease processes. For instance, preliminary studies indicate potential interactions with proteins involved in cancer pathways, suggesting avenues for drug development .
Case Study: Anticancer Evaluation
Recent studies have synthesized various sulfonamide derivatives based on the structure of this compound to evaluate their anticancer properties. These derivatives were tested against several human cancer cell lines, revealing promising results in terms of cytotoxicity and apoptosis induction .
Mechanism of Action
- MSAB targets β-catenin , a key protein in the Wnt pathway.
- It binds to β-catenin, promoting its degradation via ubiquitination and proteasomal pathways.
- By inhibiting Wnt signaling, MSAB affects cell growth and gene expression.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- SABA1 () demonstrates enhanced antibacterial potency due to electron-withdrawing 2-chloro and hydrogen-bonding phenylcarbamoyl groups, which likely improve target binding .
- The 2,4-dimethylphenyl variant () introduces steric hindrance and increased hydrophobicity compared to the 4-methylphenyl group, which may reduce solubility and alter pharmacokinetics .
Ester Group Influence
- The ethyl ester in SABA1 and methyl ester in the 2,4-dimethylphenyl analog () modulate lipophilicity.
Biological Activity
3-[(4-Methylphenyl)sulfonylamino]benzoate, also known as Methyl 3-[(4-methylphenyl)sulfonyl]amino-benzoate, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and features a sulfonamide group, which is crucial for its biological interactions. Its structure allows for multiple modes of interaction with biological targets, including enzyme inhibition and potential anticancer properties.
This compound exerts its biological effects primarily through interactions with specific enzymes. The sulfonamide moiety is known to form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, enhancing its binding affinity and specificity for certain targets.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes involved in critical biological pathways. For instance, it has been shown to bind to β-catenin, facilitating its degradation through the ubiquitin-proteasome pathway. This action can lead to downregulation of Wnt signaling, which is often dysregulated in cancer .
Biological Activity
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Inhibition of Wnt Signaling : A study highlighted that Methyl 3-[(4-methylphenyl)sulfonyl]amino-benzoate effectively downregulated Wnt target genes by promoting β-catenin degradation. This mechanism suggests its potential use in therapies targeting Wnt-related cancers .
- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against various pathogens. For example, it demonstrated significant inhibition of bacterial growth in vitro, making it a candidate for further development as an antibiotic .
- Anti-inflammatory Effects : In animal models, this compound showed promise in reducing markers of inflammation, positioning it as a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate | Contains a different positioning of the sulfonamide group | Exhibits similar enzyme inhibition properties |
| Methyl 4-{[(3-nitrophenyl)sulfonyl]amino}benzoate | Nitro substituent enhances reactivity | Stronger enzyme inhibition compared to analogs |
| Methyl 5-fluoro-2-(4-methylphenyl)sulfonamido)benzoate | Fluoro group may enhance bioactivity | Potentially similar anticancer activity |
Q & A
Q. Table 1: SAR of Selected Analogs
| Analog | LogP | PSA (Ų) | MIC (µg/mL) |
|---|---|---|---|
| This compound | 2.31 | 80.85 | 50 |
| Heptyl 3-(methanesulfonamido)benzoate | 3.12 | 75.20 | 25 |
| Propyl 3-aminobenzoate | 1.89 | 45.30 | >100 |
Advanced: What methodologies validate pharmacokinetic models for in vivo studies?
Answer:
- In Silico Modeling : Use GastroPlus to simulate absorption (Fa% >70% predicted for high permeability) and compartmental PK models for half-life estimation.
- In Vivo Cross-Validation : Administer the compound intravenously/orally in rodents and compare plasma concentrations (LC-MS/MS) with simulated profiles. Adjust for protein binding (e.g., >90% bound to albumin) .
Advanced: How to optimize reaction yields when scaling up synthesis?
Answer:
- Process Chemistry : Switch from batch to flow reactors for exothermic sulfonylation steps (improves heat dissipation).
- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate coupling. Monitor via in-line FT-IR for real-time endpoint detection.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
